N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a cyclopropane ring, a pyridazine ring, and an ethoxyphenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms, attached to an ethoxyphenyl group and a cyclopropane ring. The exact 3D structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it’s reacted. The pyridazine ring, for example, might undergo reactions with electrophiles or nucleophiles. The ethoxy group could potentially be cleaved to form an ethanol molecule and a phenolic compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged or polar groups .Scientific Research Applications
Synthesis and Biological Activity
The compound's stereoisomers exhibit a combination of vasodilation and beta-adrenergic antagonist activity, highlighting its potential in cardiovascular research. The synthesis of these stereoisomers provides evidence for the pharmacological profile differences among them, indicating the significance of stereochemistry in drug design and biological activity (Howson et al., 1988).
Antimicrobial and Antioxidant Studies
Compounds with cyclopropanecarboxamide structure have been evaluated for their antimicrobial and antioxidant activities. Notably, certain derivatives showed excellent antibacterial and antifungal properties, alongside remarkable antioxidant potential. This research underscores the compound's relevance in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Antiproliferative Activity
Another study focused on the synthesis and crystal structure of a molecule with a similar cyclopropanecarboxamide moiety, which exhibited significant inhibitory activity against certain cancer cell lines. This finding suggests the potential of such compounds in cancer research, particularly in developing new antiproliferative agents (Lu et al., 2021).
Electrophilic Aminations
Electrophilic aminations involving oxaziridines, with relevance to cyclopropanecarboxamide derivatives, have been discussed, offering a pathway for synthesizing amines, azines, and other nitrogen-containing compounds. This method's versatility is crucial for synthesizing various biologically active molecules and could be applied to cyclopropanecarboxamide derivatives (Andreae & Schmitz, 1991).
Anticonvulsant Enaminones
The structural analysis of anticonvulsant enaminones, which share structural features with cyclopropanecarboxamide derivatives, reveals insights into hydrogen bonding patterns contributing to their pharmacological activities. Understanding these molecular interactions is vital for designing compounds with enhanced therapeutic effects (Kubicki et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-2-24-15-7-5-13(6-8-15)16-9-10-17(22)21(20-16)12-11-19-18(23)14-3-4-14/h5-10,14H,2-4,11-12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGGQMZVOFGFOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide |
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